N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine
Description
N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine is a triazine derivative characterized by a chlorine atom at position 6, a benzyl group (attached via an amine at position 2), and an ethyl group (at position 4). The triazine core (C₃N₃) provides a rigid planar structure, while the substituents influence its chemical reactivity and biological activity.
Properties
CAS No. |
102587-56-4 |
|---|---|
Molecular Formula |
C12H14ClN5 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-N-benzyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-2-14-11-16-10(13)17-12(18-11)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
BZJVYPJKCGVLQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Triazine Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular formulas, and applications of N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine with analogous triazine derivatives:
Key Observations :
- Substituent Effects : The benzyl group in the target compound enhances steric bulk and lipophilicity compared to alkyl-substituted triazines like Simazine and Atrazine. This may influence solubility and membrane permeability in biological systems .
- Chlorine Reactivity : The chlorine at position 6 enables nucleophilic substitution reactions, a feature shared with herbicides like Simazine and Atrazine. However, the benzyl group may reduce volatility and environmental persistence compared to smaller alkyl substituents .
- Biological Activity : Triazines with aromatic substituents (e.g., CT32228) demonstrate targeted bioactivity, suggesting the benzyl group in the target compound could be leveraged in drug design .
Physicochemical Properties
- Elemental Analysis: For a structurally similar compound (N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine), elemental analysis showed C (59.15%), H (6.09%), and N (23.21%), aligning with theoretical values (C: 59.30%, H: 5.97%, N: 23.05%) . The target compound likely exhibits comparable stability.
- Spectroscopic Data : IR and NMR spectra of related triazines (e.g., ) reveal characteristic peaks for NH (3100–3300 cm⁻¹), C=N (1645 cm⁻¹), and SO₂ (1345–1155 cm⁻¹). The benzyl group would introduce aromatic C-H stretches (~3000 cm⁻¹) and distinct proton environments in NMR .
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